molecular formula C16H14N4OS B12172521 4-methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide

4-methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B12172521
M. Wt: 310.4 g/mol
InChI Key: MTCNXNUFBXMPJL-UHFFFAOYSA-N
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Description

4-methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, pyridine rings, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine rings and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

4-methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.

    Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It can be used in the development of new materials with unique properties, such as conductive polymers or catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 4-methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a target protein or enzyme, inhibiting its activity and thereby modulating a biological pathway. The molecular targets and pathways involved can vary, but common targets include kinases, receptors, and enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and pyridine-containing molecules, such as:

  • 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid
  • 2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide
  • N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide

Uniqueness

4-methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

4-methyl-2-pyridin-4-yl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H14N4OS/c1-11-14(15(21)19-10-12-2-6-17-7-3-12)22-16(20-11)13-4-8-18-9-5-13/h2-9H,10H2,1H3,(H,19,21)

InChI Key

MTCNXNUFBXMPJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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